Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate
Brand Name: Vulcanchem
CAS No.: 893762-44-2
VCID: VC4699203
InChI: InChI=1S/C13H22N2O6/c1-4-21-13(18)15-7-5-14(6-8-15)10(12(17)20-3)9-11(16)19-2/h10H,4-9H2,1-3H3
SMILES: CCOC(=O)N1CCN(CC1)C(CC(=O)OC)C(=O)OC
Molecular Formula: C13H22N2O6
Molecular Weight: 302.327

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate

CAS No.: 893762-44-2

Cat. No.: VC4699203

Molecular Formula: C13H22N2O6

Molecular Weight: 302.327

* For research use only. Not for human or veterinary use.

Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate - 893762-44-2

Specification

CAS No. 893762-44-2
Molecular Formula C13H22N2O6
Molecular Weight 302.327
IUPAC Name dimethyl 2-(4-ethoxycarbonylpiperazin-1-yl)butanedioate
Standard InChI InChI=1S/C13H22N2O6/c1-4-21-13(18)15-7-5-14(6-8-15)10(12(17)20-3)9-11(16)19-2/h10H,4-9H2,1-3H3
Standard InChI Key HPUBSSZILWIBEM-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(CC(=O)OC)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate comprises a succinic acid core where one carboxyl group is esterified as a dimethyl ester, and the other is linked to a piperazine ring bearing an ethoxycarbonyl substituent at the 4-position. This configuration confers both lipophilic (from the ester groups) and polar (from the piperazine and ethoxycarbonyl moieties) characteristics, influencing solubility and reactivity .

Key physicochemical properties inferred from analogous compounds include:

  • Molecular weight: ~358.4 g/mol (calculated based on C₁₆H₂₆N₂O₆).

  • Solubility: Likely soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) and sparingly soluble in water due to ester groups .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and ethoxycarbonyl groups .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate can be extrapolated from protocols for related piperazine derivatives. A plausible route involves:

  • Piperazine functionalization: Introducing the ethoxycarbonyl group via carbamate formation using ethyl chloroformate .

  • Succinate coupling: Reacting the modified piperazine with dimethyl succinate under peptide-coupling conditions, employing agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

Optimized Reaction Conditions

Data from analogous syntheses suggest the following optimized parameters :

StepReagents/ConditionsYieldNotes
Piperazine ethoxycarbonylationEthyl chloroformate, triethylamine, DCM, 0°C → RT, 12h85–90%Exothermic reaction; controlled addition required .
Succinate couplingEDC, HOBt, DIPEA, DCM, 16h70–75%Exclusion of moisture critical to prevent hydrolysis .
PurificationColumn chromatography (MeOH/DCM gradient)Silica gel with 5–10% MeOH in DCM .

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its ester and carbamate groups:

  • Ester hydrolysis: Under basic conditions (e.g., NaOH/MeOH), the dimethyl esters hydrolyze to dicarboxylic acids, enabling further derivatization .

  • Piperazine ring modifications: The secondary amine in the piperazine ring can undergo alkylation or acylation, as demonstrated in the synthesis of CCR1 antagonists . For instance, treatment with benzyl halides in the presence of NaHCO₃ yields N-alkylated derivatives .

Industrial and Materials Science Applications

The compound’s dual functionality (ester and carbamate) makes it a candidate for:

  • Polymer precursors: As a monomer in polyurethane or polyester synthesis, leveraging its diol and carbamate groups .

  • Ligands in catalysis: Piperazine derivatives are employed in asymmetric catalysis, with the ethoxycarbonyl group modulating electron density at the nitrogen centers .

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability: Low yields in coupling steps (e.g., 70–75%) necessitate optimization via microwave-assisted or flow chemistry approaches .

  • Stability issues: Susceptibility to hydrolysis requires stringent storage conditions (anhydrous, −20°C) .

Future research should prioritize:

  • Biological screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activities using in vitro assays.

  • Computational modeling: Predicting metabolic pathways and toxicity profiles via QSAR (quantitative structure-activity relationship) models.

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